BST Thin-Film Dielectric Constant and Leakage Current: Methoxyethoxide Sol-Gel vs. Acetate MOD and Acetate Hybrid Routes
In a direct three-route comparison for BaₓSr₁₋ₓTiO₃ (BST) film deposition, the all-methoxyethoxide sol-gel route (barium, strontium, and titanium 2-methoxyethoxides) produced films with dielectric constants up to 400 and leakage currents less than 10⁻⁷ A/cm² . By contrast, the acetate-based MOD route (barium and strontium acetate + titanium diisopropoxide bis(acetylacetonate) in acetic acid/water/isopropanol) yielded films with spin defects, pinholes, poor crystallization, and poor electrical properties . A separate study of an acetate/2-methoxyethanol hybrid route (barium acetate + strontium acetate in acetic acid + titanium isopropoxide in 2-methoxyethanol) reported a dielectric constant of 339, loss tangent of 0.052 at 10 kHz, and leakage current density of 13.3 μA/cm² at 3 V [1]. The methoxyethoxide-only route thus delivers approximately 18% higher dielectric constant and over 100× lower leakage current density (≤0.1 μA/cm² vs. 13.3 μA/cm²) compared with the best acetate-hybrid alternative [1].
| Evidence Dimension | BST thin-film dielectric constant (εr) and leakage current density |
|---|---|
| Target Compound Data | εr up to 400; leakage current < 1 × 10⁻⁷ A/cm² |
| Comparator Or Baseline | Acetate MOD route: films with spin defects, pinholes, poor crystallization — electrical performance not quantifiable due to film quality failure. Acetate/2-MOE hybrid route: εr = 339; loss tangent = 0.052 at 10 kHz; leakage = 13.3 μA/cm² at 3 V. |
| Quantified Difference | Δεr ≈ +18% (400 vs. 339); leakage improvement > 100× (≤0.1 μA/cm² vs. 13.3 μA/cm²) |
| Conditions | Sol-gel deposition of BaₓSr₁₋ₓTiO₃ films on platinized silicon substrates; crystallization at 700 °C (methoxyethoxide route) ; BST(70/30) films annealed at 750 °C (acetate hybrid) [1] |
Why This Matters
For DRAM capacitor and tunable microwave device applications, the dielectric constant directly determines capacitance density, while leakage current governs power consumption and charge retention; the methoxyethoxide route's combined advantage eliminates the need for the additional processing steps required to mitigate acetate-derived film defects.
- [1] Ryoo, J.S., Kang, S.J., Yoon, Y.S. "The Effects of the Precursor Solutions on the Structure and the Properties of Sol-Gel Derived BST Thin Films." MRS Online Proceedings Library, 1996. Dielectric constant = 339, loss tangent at 10 kHz = 0.052, leakage current density at 3 V = 13.3 μA/cm² for BST(70/30) from acetate/2-MOE hybrid solution. View Source
